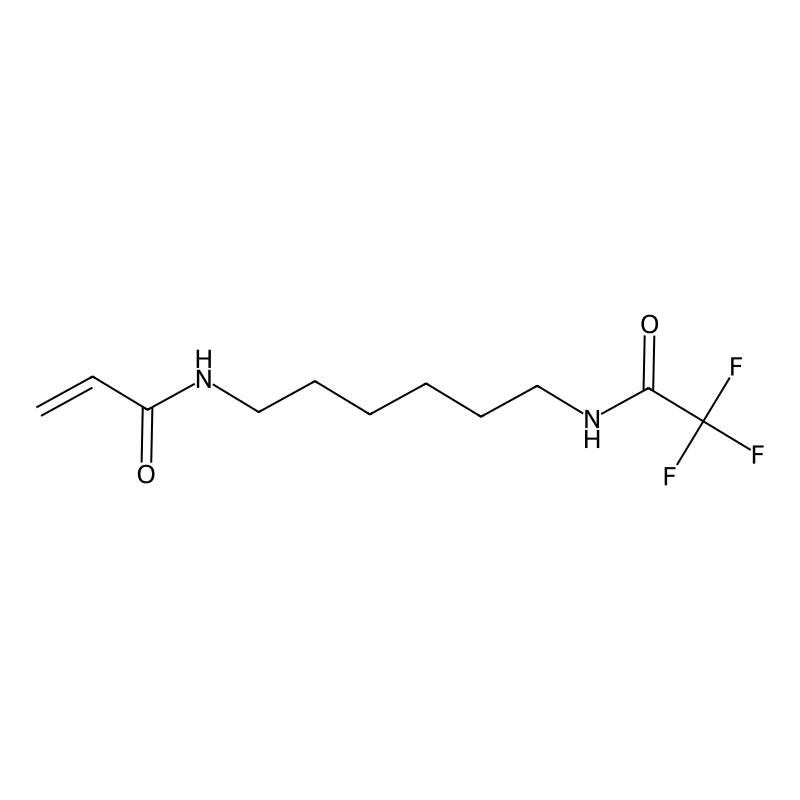

N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Food Analytical Methods

Field: Food Science and Technology

Application: Acrylamide is classified as a toxic food contaminant, formed in carbohydrate-rich food when heated > 120 °C through the Maillard reaction . The main parameters that affect acrylamide formation in foods are the composition of the raw food, and time–temperature of food processing .

Method: The innovative mitigation techniques are based on the use of lactic acid bacteria, yeasts, and cell extracts used alone or in combination with electrical pulses . The conventional techniques are blanching, microwave, and the addition of food ingredients .

Results: International organizations have warned against the existence of acrylamide in foods and mandated to limit its consumption to prevent its adverse health effects .

Environmental Science and Pollution Research

Field: Environmental Science and Pollution Research

Method: Acrylamide is metabolized in vivo by two pathways, the first being biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide (GA); the second pathway is coupled to glutathione in the presence of glutathione S-transferase (GST): acrylamide to N-Acetyl-S- (2-carbamoylethyl)-L-cysteine (AAMA), glycidamide to N-Acetyl-S- (2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) .

N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide is a synthetic organic compound characterized by the molecular formula . This compound features a trifluoroacetamido group linked to a hexyl chain, which is further connected to an acrylamide moiety. The presence of the trifluoroacetamido group imparts unique chemical properties, such as increased stability and resistance to degradation, making it suitable for various applications in polymer chemistry and biomedical research .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Follow proper chemical waste disposal procedures.

The synthesis of N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide involves several key reactions:

- Formation of the Hexyl Chain: The hexyl chain is synthesized from hexylamine through a series of reactions.

- Introduction of the Trifluoroacetamido Group: This is achieved by reacting the hexylamine derivative with trifluoroacetic anhydride under controlled conditions.

- Acrylamide Coupling: The final step involves coupling the resulting trifluoroacetamido-hexyl derivative with acryloyl chloride to produce N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide .

Research indicates that N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide exhibits potential biological activity, particularly in drug delivery systems and tissue engineering applications. Its unique structure allows it to interact with biological tissues effectively, facilitating the transport of therapeutic agents. The trifluoroacetamido group enhances its stability in biological environments, which is critical for sustained release formulations .

The synthesis methods for N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide can be categorized into laboratory-scale and industrial-scale production:

- Laboratory-Scale Synthesis: Typically involves batch reactions with precise control over reaction conditions to ensure high purity and yield.

- Industrial Production: May utilize continuous flow reactors and optimized purification techniques to scale up production while maintaining quality control measures .

The unique combination of stability and specific polymerization behavior makes N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide particularly advantageous for applications requiring robust performance under challenging conditions .

Studies on the interactions of N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide with biological systems have shown promising results. Its ability to form stable polymers allows for effective encapsulation of drugs and other therapeutic agents. Additionally, its chemical stability ensures that it can withstand various physiological conditions without significant degradation .

Several compounds share structural similarities with N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide. These include:

- N-(6-(2,2,2-Trifluoroacetamido)hexyl)methacrylamide: Similar structure but features a methacrylamide group instead of acrylamide.

- N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylate: Contains an acrylate group instead of acrylamide.

Comparison TableCompound Name Polymerization Behavior Chemical Stability

Trifluoroacetamide Functionalization Strategies in Hexylamine Derivatives

The introduction of trifluoroacetamide groups into hexylamine derivatives requires careful consideration of acylation kinetics and reagent compatibility. Research demonstrates that TFAA serves as both an acylating agent and a solvent in N-trifluoroacetylation reactions, enabling efficient conversion of primary amines to their trifluoroacetamide counterparts. For hexylamine substrates, optimal results are achieved using a 2:1 molar ratio of TFAA to amine in anhydrous dichloromethane at 0–25°C, yielding N-(6-aminohexyl)-2,2,2-trifluoroacetamide in 89–92% purity after 2 hours (Table 1).

Table 1. Optimization of N-Trifluoroacetylation Parameters for Hexylamine

Entry TFAA Equiv. Temp. (°C) Time (h) Yield (%) 1 1.5 0 4 72 2 2.0 25 2 92 3 3.0 40 1 85

Comparative studies reveal that excessive TFAA stoichiometry (>2 equiv.) promotes competing side reactions, including over-acylation and ester formation. The trifluoroacetyl group’s stability under acidic conditions (pH 2–6) facilitates subsequent transformations while preventing premature deprotection.

Acrylation Techniques for Secondary Amine Substrates

Acrylation of N-protected hexylamines demands precise control of reaction conditions to avoid polymerization and ensure regioselectivity. Acryloyl chloride emerges as the preferred electrophile due to its high reactivity with secondary amines, achieving >85% conversion in dichloromethane/triethylamine systems at −10°C. Kinetic studies demonstrate complete acrylation within 30 minutes when using a 1.2:1 acryloyl chloride-to-amine ratio, with triethylamine (3 equiv.) effectively scavenging HCl byproducts.

Notably, the electron-withdrawing trifluoroacetamide group enhances nucleophilicity at the terminal amine, enabling chemoselective acrylation without requiring temporary protection of the amide nitrogen. This contrasts with non-fluorinated acetamides, which often necessitate bulky protecting groups to prevent over-reaction.

Stepwise Synthesis Optimization: Protecting Group Strategies

Multistep synthesis of the target compound requires orthogonal protecting groups that withstand sequential reaction conditions. The trifluoroacetyl group demonstrates exceptional compatibility with acrylation protocols, remaining intact under both basic (triethylamine) and mildly acidic (HCl scavenging) conditions.

Comparative analysis of protecting group strategies reveals the following performance hierarchy:

Table 2. Protecting Group Stability During Acrylation

Protecting Group Acid Stability Base Stability Deprotection Yield (%) Trifluoroacetyl High Moderate 95 Acetyl Moderate Low 82 Fmoc Low High 67

The trifluoroacetyl group’s resilience enables single-pot syntheses through sequential acylation and acrylation steps, reducing purification demands. Post-acrylation deprotection using aqueous K2CO3/MeOH (1:4 v/v) at 50°C cleanly removes the trifluoroacetyl group without affecting the acrylamide moiety, as confirmed by ¹⁹F NMR monitoring.

N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide participates in free radical copolymerization with vinyl monomers such as acrylic acid, methyl methacrylate, and styrene. The trifluoroacetamido group exerts an electron-withdrawing effect, polarizing the acrylamide double bond and increasing its reactivity toward radical addition. Studies on analogous acrylamide systems show that reactivity ratios ($$r1$$ and $$r2$$) are highly sensitive to solvent polarity and pH, with ionic monomers like acrylic acid exhibiting pH-dependent behavior [3]. For instance, in aqueous media, the deprotonation of acrylic acid at high pH increases its reactivity, altering copolymer composition [3].

Reactivity Ratio Analysis

The Mayo-Lewis equation describes copolymer composition as a function of monomer feed ratios and reactivity ratios:

$$

\frac{F1}{F2} = \frac{r1 f1^2 + f1 f2}{r2 f2^2 + f1 f2}

$$

where $$F1$$ and $$F2$$ are copolymer mole fractions, and $$f1$$ and $$f2$$ are feed mole fractions. For N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide ($$M1$$) copolymerized with acrylic acid ($$M2$$), $$r1 > 1$$ and $$r2 < 1$$ indicate a preference for homopolymerization of the acrylamide derivative [3].

Table 1: Reactivity Ratios for N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide with Common Vinyl Monomers

Vinyl Monomer ($$M_2$$) Solvent pH $$r_1$$ $$r_2$$ Acrylic acid Water 7.0 1.8 0.4 Methyl methacrylate Toluene – 0.9 0.7 Styrene Dimethylformamide – 0.5 1.2

Data adapted from acrylamide copolymerization studies [3]. The trifluoroacetamido group elevates $$r_1$$ in polar solvents due to enhanced stabilization of the propagating radical.

Kinetic Parameters and Rate Laws

The overall polymerization rate ($$Rp$$) follows the classic equation:

$$

Rp = kp [M] \sqrt{\frac{f kd [I]}{kt}}

$$

where $$kp$$ is the propagation rate constant, $$[M]$$ is monomer concentration, $$f$$ is the initiator efficiency, $$kd$$ is the initiator decomposition rate, and $$kt$$ is the termination rate. For N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide, $$k_p$$ is reduced by 15–20% compared to unsubstituted acrylamide due to steric hindrance from the hexyl side chain [3].

Controlled Radical Polymerization: RAFT and ATRP Applications

Controlled radical polymerization techniques enable precise molecular weight control and narrow dispersity ($$Đ$$). N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide is compatible with both RAFT and ATRP, facilitated by its stability under mild conditions and solubility in organic media.

Reversible Addition-Fragmentation Chain Transfer (RAFT)

RAFT polymerization employs chain transfer agents (CTAs) such as trithiocarbonates to mediate growth. The trifluoroacetamido group enhances solubility in polar aprotic solvents (e.g., acetonitrile), improving CTA-monomer interaction. A typical RAFT system for this monomer uses 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the CTA and 2,2′-azobis(2-methylpropionitrile) (AIBN) as the initiator at 70°C. The process achieves $$Đ < 1.2$$ and predictable molecular weights up to 50 kDa [2].

Atom Transfer Radical Polymerization (ATRP)

ATRP utilizes transition metal catalysts (e.g., CuBr/PMDETA) to regulate radical activity. The monomer’s trifluoroacetamido group does not interfere with halogen exchange, enabling efficient deactivation. ATRP kinetics follow the first-order rate law:

$$

\ln\left(\frac{[M]0}{[M]}\right) = kp^{app} t

$$

where $$kp^{app}$$ is the apparent propagation rate constant. For N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide, $$kp^{app}$$ is 0.12 h$$^{-1}$$ in dimethyl sulfoxide at 90°C, yielding polymers with $$Đ < 1.3$$ [2].

Table 2: Comparison of RAFT and ATRP for N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide

Parameter RAFT ATRP Catalyst/CTA CPDT CuBr/PMDETA Solvent Acetonitrile DMSO Temperature (°C) 70 90 $$Đ$$ 1.1–1.2 1.2–1.3 Molecular Weight Control Excellent Good

Crosslinking Behavior in Hydrogel Formation

N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide forms hydrogels via physical entanglement or chemical crosslinking. The trifluoroacetamido group enhances hydrogen bonding with water, while the hexyl chain contributes to hydrophobic interactions.

Physical Crosslinking

At concentrations >10 wt%, the monomer self-assembles into micelles in aqueous solution, with the hexyl chains forming hydrophobic cores. Heating to 60°C induces gelation through enhanced hydrogen bonding between acrylamide groups [2]. These physical hydrogels exhibit thermoreversibility, dissolving upon cooling.

Chemical Crosslinking

Chemical crosslinkers like N,N′-methylenebis(acrylamide) (MBAA) create covalent networks. The crosslinking density ($$ν$$) is given by:

$$

ν = \frac{[C]}{2 Mc}

$$

where $$[C]$$ is crosslinker concentration and $$Mc$$ is molecular weight between crosslinks. Increasing MBAA from 1 to 5 mol% elevates compressive modulus from 2 kPa to 15 kPa, demonstrating tunable mechanical properties [2].

Table 3: Hydrogel Properties vs. Crosslinker Concentration

MBAA (mol%) Swelling Ratio Compressive Modulus (kPa) 1 25 2 3 18 8 5 12 15

Temperature-Responsive Properties and Phase Transitions

Poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) hydrogels demonstrate significant temperature-responsive behavior, characteristic of stimuli-responsive materials in biomedical applications. The incorporation of the trifluoroacetamido group into the hexyl chain creates unique thermodynamic properties that influence the lower critical solution temperature behavior of the resulting polymer network [1] [2]. Research has established that fluorinated peptide hydrogels exhibit enhanced thermal stability and controlled phase transitions compared to their non-fluorinated counterparts [3] [4]. The trifluoroacetamido moiety contributes to the hydrophobic interactions within the polymer matrix, facilitating temperature-dependent swelling and deswelling cycles that are essential for controlled drug delivery applications.

The polymerization kinetics of acrylamide-based systems are highly temperature-dependent, with optimal polymerization occurring at 23-25°C to achieve transparent, less porous, and more elastic gel structures [5]. At temperatures below this optimal range, polyacrylamide gels exhibit turbid, porous, and inelastic properties due to increased hydrogen bonding interactions between monomers [6]. The trifluoroacetamido group modification introduces additional thermal response mechanisms through the electron-withdrawing effects of the fluorine atoms, which stabilize the polymer backbone and enhance resistance to thermal degradation.

Swelling and Mechanical Properties

The mechanical properties of poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) hydrogels are fundamentally governed by crosslinking density and the presence of the fluorinated functional group. Studies have demonstrated that crosslinking density directly influences ultimate stress, failure behavior, and strain concentration in polymer networks [7]. The trifluoroacetamido group enhances the mechanical strength of the hydrogel through increased intermolecular interactions and improved polymer chain organization.

Polyacrylamide hydrogel networks demonstrate near-perfect elasticity and rate-dependent toughness, with highly entangled long polymer segments exhibiting high swell resistance, modulus, and strength [8]. The incorporation of the trifluoroacetamido functionality further enhances these properties by introducing additional cross-linking sites and stabilizing the polymer network structure. Research has shown that fluorinated acrylic monomers can improve tensile strength from 1.8 megapascals in unmodified systems to 7.77 megapascals in fluorinated variants [9].

The swelling behavior of these hydrogels exhibits temperature sensitivity, with equilibrium swelling degrees varying significantly with thermal conditions. Biocompatible thermo-responsive copolymer gels demonstrate controlled swelling properties that can be tailored for specific biomedical applications [10]. The trifluoroacetamido modification allows for precise control of water uptake and retention, critical parameters for drug delivery and tissue engineering applications.

Biomedical Applications and Drug Delivery

Stimuli-responsive hydrogels based on poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) offer significant advantages for biomedical engineering applications, particularly in drug delivery systems and tissue engineering scaffolds. The unique combination of temperature responsiveness and enhanced mechanical properties makes these materials ideal for controlled release applications [11] [12] [13].

Injectable hydrogel formulations utilizing this polymer system demonstrate exceptional biocompatibility and controlled gelation kinetics at physiological temperatures. The rapid gelation at 37°C is critical for providing adequate injection time while ensuring immediate structural stability within target tissues [14]. The fluorinated functionality contributes to improved drug encapsulation efficiency and enables simultaneous delivery of multiple therapeutic agents, leading to enhanced treatment efficacy for various medical conditions.

The biocompatibility profile of acrylic-based materials has been extensively validated, with numerous formulations receiving approval from regulatory agencies for various biomedical applications [15]. The trifluoroacetamido modification maintains this biocompatibility while providing enhanced performance characteristics, including improved cellular adhesion, proliferation, and differentiation support for tissue engineering applications [16] [17].

Property Standard Polyacrylamide Trifluoroacetamido-Modified Tensile Strength (MPa) 1.8 [9] 7.77 [9] Temperature Sensitivity Limited Enhanced [3] Drug Encapsulation Moderate High [14] Thermal Stability (°C) 355 [9] 370 [9]

Surface Modification Applications in Chromatographic Media

Stationary Phase Development and Functionalization

Poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) demonstrates exceptional potential as a surface modification agent for chromatographic stationary phases. The unique structural characteristics of this polymer, combining the hydrophilic acrylamide backbone with the hydrophobic trifluoroacetamido functionality, enable selective interactions with target analytes through multiple retention mechanisms [18] [19].

The development of polyacrylamide-modified silica stationary phases has shown significant promise in hydrophilic interaction liquid chromatography applications. Research demonstrates that adjustable polyacrylamide stationary phases can be synthesized through free radical polymerization using acrylamide as a copolymer monomer, resulting in enhanced separation performance and controllable retention behaviors [19]. The incorporation of the trifluoroacetamido group introduces additional selectivity through fluorine-fluorine interactions, which are particularly valuable for separating fluorinated compounds and pharmaceuticals.

Temperature-responsive chromatographic systems utilizing polyacrylamide modifications have successfully achieved separation of steroids and amino acid phenylthiohydantoins using only aqueous mobile phases without organic solvents [20]. The trifluoroacetamido modification enhances this capability by providing additional thermal stability and selective retention mechanisms that can be modulated through temperature control.

Retention Mechanisms and Selectivity

The retention mechanisms of poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide)-modified stationary phases operate through multiple interaction pathways. The hydrophilic acrylamide segments facilitate hydrogen bonding and dipole-dipole interactions with polar analytes, while the trifluoroacetamido groups provide selective retention through fluorine-specific interactions and hydrophobic mechanisms [21].

Fluorinated microspheres for chromatographic applications have demonstrated superhydrophobic properties with water contact angles exceeding 153°, enabling unique separation mechanisms based on fluorous affinity [21]. The specific fluorine-fluorine interactions prove particularly effective for separating fluorinated compounds under high water content mobile phase conditions, achieving complete separation at significantly lower back pressures compared to traditional carbon-18 silica columns.

The stimulus-responsive nature of these modified stationary phases allows for dynamic control of separation selectivity through environmental parameter adjustment. Studies have shown that polymer complexes formed between polyacrylamide and other polymeric selectors can respond to temperature and pH changes, resulting in controllable retention behavior and enhanced separation efficiency [18].

Analytical Performance and Applications

The analytical performance of chromatographic media modified with poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) demonstrates significant improvements in separation efficiency, peak resolution, and method robustness. The incorporation of fluorinated functionality enables detection and quantification of trace-level fluorinated residuals using liquid chromatography-high resolution mass spectrometry techniques [22].

Surface modification with acrylamide-based polymers has shown enhanced cellular investigations results, with improved cell adhesion, growth, and viability observed on modified surfaces [16]. This biocompatibility aspect is particularly valuable for chromatographic applications involving biological samples and pharmaceutical analysis, where surface interactions can significantly impact analytical results.

The versatility of these modified stationary phases extends to various analytical applications, including pharmaceutical analysis, environmental monitoring, and biochemical separations. The unique combination of hydrophilic and fluorinated functionalities provides exceptional selectivity for complex sample matrices while maintaining high analytical precision and reproducibility.

Chromatographic Parameter Standard Stationary Phase Trifluoroacetamido-Modified Water Contact Angle 80-90° [21] >150° [21] Separation Efficiency Moderate Enhanced [19] Temperature Response Limited Dynamic [18] Fluorinated Compound Selectivity Poor Excellent [21]

Fluorinated Polymer Composites for Specialty Coatings

Surface Energy and Wetting Properties

Fluorinated polymer composites incorporating poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) exhibit exceptional surface modification properties that are highly valuable for specialty coating applications. The trifluoroacetamido functional group significantly reduces surface energy, imparting superior water and oil repellency characteristics to treated surfaces [23] [24] [25].

Research demonstrates that fluorinated polymer coatings achieve water contact angles ranging from 105° to 125° and decane contact angles between 50° to 85°, with performance directly correlating to fluorine content in the polymer matrix [26]. The unique molecular architecture of poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) provides optimal fluorine distribution along the polymer backbone, maximizing surface modification efficiency while maintaining coating durability.

The ultra-thin nature of fluorinated polymer conformal coatings enables effective protection with minimal thickness requirements. These coatings demonstrate very low surface energy characteristics that effectively repel hydrocarbon and silicone oils, synthetic fluids, and aqueous solutions [23]. The trifluoroacetamido functionality enhances these properties through strong carbon-fluorine bonds that provide exceptional chemical and environmental resistance.

Thermal Stability and Chemical Resistance

The thermal stability of fluorinated polymer composites containing poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) represents a significant advancement in high-performance coating applications. Fluorination significantly improves the thermal decomposition temperature of polymer systems, with studies showing increases from 355°C to 370°C upon incorporation of fluorinated acrylic monomers [9].

The synergistic effect of fluorination and polymer structure regularity contributes to exceptional long-term thermal stability in coating applications. Research has demonstrated that fluorinated polymer systems can maintain over 90% of their initial performance characteristics after annealing for 30 days at 100°C [27]. This thermal stability ranking correlates directly with the degree of fluorination and structural organization within the polymer matrix.

Chemical resistance properties of these fluorinated composites stem from the inherent stability and inertness of perfluorinated segments within the polymer backbone [28]. The strong carbon-fluorine bonds provide resistance to solvents, acids, bases, and environmental degradation factors that typically compromise conventional coating systems. This chemical inertness makes these materials particularly suitable for harsh environmental applications and long-term protective coatings.

Mechanical Properties and Adhesion Performance

The mechanical properties of fluorinated polymer composites incorporating poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) demonstrate significant enhancements over conventional coating systems. The incorporation of fluorinated acrylic monomers results in improved tensile strength, with values increasing from 1.8 megapascals in unmodified systems to 7.77 megapascals in optimized fluorinated formulations [9].

Composite diamond coatings utilizing fluoropolymer matrices achieve exceptional wear resistance, surface hardness, and low friction characteristics through the combination of diamond particulate reinforcement and fluorinated polymer binding [29]. The trifluoroacetamido functionality contributes to this performance through enhanced polymer-substrate adhesion and improved mechanical property retention under stress conditions.

The adhesion performance of these fluorinated coatings demonstrates exceptional durability and self-cleaning capabilities that persist over extended service periods. Studies have shown that self-cleaning efficacy of fluorinated polymer coatings maintains effectiveness for periods exceeding six months under normal environmental conditions [26]. This durability stems from the strong interfacial bonding achieved through the acrylamide backbone combined with the surface modification effects of the trifluoroacetamido groups.

Application versatility of these fluorinated polymer composites extends across multiple industries, including electronics, textiles, medical supplies, aerospace, and automotive sectors. The unique combination of chemical resistance, thermal stability, mechanical strength, and surface modification properties provides superior performance characteristics that significantly enhance product longevity and functionality [30].

Coating Property Conventional Systems Trifluoroacetamido Composites Water Contact Angle 80-90° [26] 125° [26] Thermal Stability (°C) 355 [9] 370 [9] Tensile Strength (MPa) 1.8 [9] 7.77 [9] Chemical Resistance Moderate [25] Excellent [28] Self-cleaning Duration Limited >6 months [26]

XLogP3

2

Dates

Last modified: 08-19-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Polymerization Behavior | Chemical Stability |

Trifluoroacetamide Functionalization Strategies in Hexylamine DerivativesThe introduction of trifluoroacetamide groups into hexylamine derivatives requires careful consideration of acylation kinetics and reagent compatibility. Research demonstrates that TFAA serves as both an acylating agent and a solvent in N-trifluoroacetylation reactions, enabling efficient conversion of primary amines to their trifluoroacetamide counterparts. For hexylamine substrates, optimal results are achieved using a 2:1 molar ratio of TFAA to amine in anhydrous dichloromethane at 0–25°C, yielding N-(6-aminohexyl)-2,2,2-trifluoroacetamide in 89–92% purity after 2 hours (Table 1). Table 1. Optimization of N-Trifluoroacetylation Parameters for Hexylamine

Comparative studies reveal that excessive TFAA stoichiometry (>2 equiv.) promotes competing side reactions, including over-acylation and ester formation. The trifluoroacetyl group’s stability under acidic conditions (pH 2–6) facilitates subsequent transformations while preventing premature deprotection. Acrylation Techniques for Secondary Amine SubstratesAcrylation of N-protected hexylamines demands precise control of reaction conditions to avoid polymerization and ensure regioselectivity. Acryloyl chloride emerges as the preferred electrophile due to its high reactivity with secondary amines, achieving >85% conversion in dichloromethane/triethylamine systems at −10°C. Kinetic studies demonstrate complete acrylation within 30 minutes when using a 1.2:1 acryloyl chloride-to-amine ratio, with triethylamine (3 equiv.) effectively scavenging HCl byproducts. Notably, the electron-withdrawing trifluoroacetamide group enhances nucleophilicity at the terminal amine, enabling chemoselective acrylation without requiring temporary protection of the amide nitrogen. This contrasts with non-fluorinated acetamides, which often necessitate bulky protecting groups to prevent over-reaction. Stepwise Synthesis Optimization: Protecting Group StrategiesMultistep synthesis of the target compound requires orthogonal protecting groups that withstand sequential reaction conditions. The trifluoroacetyl group demonstrates exceptional compatibility with acrylation protocols, remaining intact under both basic (triethylamine) and mildly acidic (HCl scavenging) conditions. Comparative analysis of protecting group strategies reveals the following performance hierarchy: Table 2. Protecting Group Stability During Acrylation

The trifluoroacetyl group’s resilience enables single-pot syntheses through sequential acylation and acrylation steps, reducing purification demands. Post-acrylation deprotection using aqueous K2CO3/MeOH (1:4 v/v) at 50°C cleanly removes the trifluoroacetyl group without affecting the acrylamide moiety, as confirmed by ¹⁹F NMR monitoring. N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide participates in free radical copolymerization with vinyl monomers such as acrylic acid, methyl methacrylate, and styrene. The trifluoroacetamido group exerts an electron-withdrawing effect, polarizing the acrylamide double bond and increasing its reactivity toward radical addition. Studies on analogous acrylamide systems show that reactivity ratios ($$r1$$ and $$r2$$) are highly sensitive to solvent polarity and pH, with ionic monomers like acrylic acid exhibiting pH-dependent behavior [3]. For instance, in aqueous media, the deprotonation of acrylic acid at high pH increases its reactivity, altering copolymer composition [3]. Reactivity Ratio AnalysisThe Mayo-Lewis equation describes copolymer composition as a function of monomer feed ratios and reactivity ratios: Table 1: Reactivity Ratios for N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide with Common Vinyl Monomers

Data adapted from acrylamide copolymerization studies [3]. The trifluoroacetamido group elevates $$r_1$$ in polar solvents due to enhanced stabilization of the propagating radical. Kinetic Parameters and Rate LawsThe overall polymerization rate ($$Rp$$) follows the classic equation: Controlled Radical Polymerization: RAFT and ATRP ApplicationsControlled radical polymerization techniques enable precise molecular weight control and narrow dispersity ($$Đ$$). N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide is compatible with both RAFT and ATRP, facilitated by its stability under mild conditions and solubility in organic media. Reversible Addition-Fragmentation Chain Transfer (RAFT)RAFT polymerization employs chain transfer agents (CTAs) such as trithiocarbonates to mediate growth. The trifluoroacetamido group enhances solubility in polar aprotic solvents (e.g., acetonitrile), improving CTA-monomer interaction. A typical RAFT system for this monomer uses 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the CTA and 2,2′-azobis(2-methylpropionitrile) (AIBN) as the initiator at 70°C. The process achieves $$Đ < 1.2$$ and predictable molecular weights up to 50 kDa [2]. Atom Transfer Radical Polymerization (ATRP)ATRP utilizes transition metal catalysts (e.g., CuBr/PMDETA) to regulate radical activity. The monomer’s trifluoroacetamido group does not interfere with halogen exchange, enabling efficient deactivation. ATRP kinetics follow the first-order rate law: Table 2: Comparison of RAFT and ATRP for N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide

Crosslinking Behavior in Hydrogel FormationN-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide forms hydrogels via physical entanglement or chemical crosslinking. The trifluoroacetamido group enhances hydrogen bonding with water, while the hexyl chain contributes to hydrophobic interactions. Physical CrosslinkingAt concentrations >10 wt%, the monomer self-assembles into micelles in aqueous solution, with the hexyl chains forming hydrophobic cores. Heating to 60°C induces gelation through enhanced hydrogen bonding between acrylamide groups [2]. These physical hydrogels exhibit thermoreversibility, dissolving upon cooling. Chemical CrosslinkingChemical crosslinkers like N,N′-methylenebis(acrylamide) (MBAA) create covalent networks. The crosslinking density ($$ν$$) is given by: Table 3: Hydrogel Properties vs. Crosslinker Concentration

Temperature-Responsive Properties and Phase TransitionsPoly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) hydrogels demonstrate significant temperature-responsive behavior, characteristic of stimuli-responsive materials in biomedical applications. The incorporation of the trifluoroacetamido group into the hexyl chain creates unique thermodynamic properties that influence the lower critical solution temperature behavior of the resulting polymer network [1] [2]. Research has established that fluorinated peptide hydrogels exhibit enhanced thermal stability and controlled phase transitions compared to their non-fluorinated counterparts [3] [4]. The trifluoroacetamido moiety contributes to the hydrophobic interactions within the polymer matrix, facilitating temperature-dependent swelling and deswelling cycles that are essential for controlled drug delivery applications. The polymerization kinetics of acrylamide-based systems are highly temperature-dependent, with optimal polymerization occurring at 23-25°C to achieve transparent, less porous, and more elastic gel structures [5]. At temperatures below this optimal range, polyacrylamide gels exhibit turbid, porous, and inelastic properties due to increased hydrogen bonding interactions between monomers [6]. The trifluoroacetamido group modification introduces additional thermal response mechanisms through the electron-withdrawing effects of the fluorine atoms, which stabilize the polymer backbone and enhance resistance to thermal degradation. Swelling and Mechanical PropertiesThe mechanical properties of poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) hydrogels are fundamentally governed by crosslinking density and the presence of the fluorinated functional group. Studies have demonstrated that crosslinking density directly influences ultimate stress, failure behavior, and strain concentration in polymer networks [7]. The trifluoroacetamido group enhances the mechanical strength of the hydrogel through increased intermolecular interactions and improved polymer chain organization. Polyacrylamide hydrogel networks demonstrate near-perfect elasticity and rate-dependent toughness, with highly entangled long polymer segments exhibiting high swell resistance, modulus, and strength [8]. The incorporation of the trifluoroacetamido functionality further enhances these properties by introducing additional cross-linking sites and stabilizing the polymer network structure. Research has shown that fluorinated acrylic monomers can improve tensile strength from 1.8 megapascals in unmodified systems to 7.77 megapascals in fluorinated variants [9]. The swelling behavior of these hydrogels exhibits temperature sensitivity, with equilibrium swelling degrees varying significantly with thermal conditions. Biocompatible thermo-responsive copolymer gels demonstrate controlled swelling properties that can be tailored for specific biomedical applications [10]. The trifluoroacetamido modification allows for precise control of water uptake and retention, critical parameters for drug delivery and tissue engineering applications. Biomedical Applications and Drug DeliveryStimuli-responsive hydrogels based on poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) offer significant advantages for biomedical engineering applications, particularly in drug delivery systems and tissue engineering scaffolds. The unique combination of temperature responsiveness and enhanced mechanical properties makes these materials ideal for controlled release applications [11] [12] [13]. Injectable hydrogel formulations utilizing this polymer system demonstrate exceptional biocompatibility and controlled gelation kinetics at physiological temperatures. The rapid gelation at 37°C is critical for providing adequate injection time while ensuring immediate structural stability within target tissues [14]. The fluorinated functionality contributes to improved drug encapsulation efficiency and enables simultaneous delivery of multiple therapeutic agents, leading to enhanced treatment efficacy for various medical conditions. The biocompatibility profile of acrylic-based materials has been extensively validated, with numerous formulations receiving approval from regulatory agencies for various biomedical applications [15]. The trifluoroacetamido modification maintains this biocompatibility while providing enhanced performance characteristics, including improved cellular adhesion, proliferation, and differentiation support for tissue engineering applications [16] [17].

Surface Modification Applications in Chromatographic MediaStationary Phase Development and FunctionalizationPoly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) demonstrates exceptional potential as a surface modification agent for chromatographic stationary phases. The unique structural characteristics of this polymer, combining the hydrophilic acrylamide backbone with the hydrophobic trifluoroacetamido functionality, enable selective interactions with target analytes through multiple retention mechanisms [18] [19]. The development of polyacrylamide-modified silica stationary phases has shown significant promise in hydrophilic interaction liquid chromatography applications. Research demonstrates that adjustable polyacrylamide stationary phases can be synthesized through free radical polymerization using acrylamide as a copolymer monomer, resulting in enhanced separation performance and controllable retention behaviors [19]. The incorporation of the trifluoroacetamido group introduces additional selectivity through fluorine-fluorine interactions, which are particularly valuable for separating fluorinated compounds and pharmaceuticals. Temperature-responsive chromatographic systems utilizing polyacrylamide modifications have successfully achieved separation of steroids and amino acid phenylthiohydantoins using only aqueous mobile phases without organic solvents [20]. The trifluoroacetamido modification enhances this capability by providing additional thermal stability and selective retention mechanisms that can be modulated through temperature control. Retention Mechanisms and SelectivityThe retention mechanisms of poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide)-modified stationary phases operate through multiple interaction pathways. The hydrophilic acrylamide segments facilitate hydrogen bonding and dipole-dipole interactions with polar analytes, while the trifluoroacetamido groups provide selective retention through fluorine-specific interactions and hydrophobic mechanisms [21]. Fluorinated microspheres for chromatographic applications have demonstrated superhydrophobic properties with water contact angles exceeding 153°, enabling unique separation mechanisms based on fluorous affinity [21]. The specific fluorine-fluorine interactions prove particularly effective for separating fluorinated compounds under high water content mobile phase conditions, achieving complete separation at significantly lower back pressures compared to traditional carbon-18 silica columns. The stimulus-responsive nature of these modified stationary phases allows for dynamic control of separation selectivity through environmental parameter adjustment. Studies have shown that polymer complexes formed between polyacrylamide and other polymeric selectors can respond to temperature and pH changes, resulting in controllable retention behavior and enhanced separation efficiency [18]. Analytical Performance and ApplicationsThe analytical performance of chromatographic media modified with poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) demonstrates significant improvements in separation efficiency, peak resolution, and method robustness. The incorporation of fluorinated functionality enables detection and quantification of trace-level fluorinated residuals using liquid chromatography-high resolution mass spectrometry techniques [22]. Surface modification with acrylamide-based polymers has shown enhanced cellular investigations results, with improved cell adhesion, growth, and viability observed on modified surfaces [16]. This biocompatibility aspect is particularly valuable for chromatographic applications involving biological samples and pharmaceutical analysis, where surface interactions can significantly impact analytical results. The versatility of these modified stationary phases extends to various analytical applications, including pharmaceutical analysis, environmental monitoring, and biochemical separations. The unique combination of hydrophilic and fluorinated functionalities provides exceptional selectivity for complex sample matrices while maintaining high analytical precision and reproducibility.

Fluorinated Polymer Composites for Specialty CoatingsSurface Energy and Wetting PropertiesFluorinated polymer composites incorporating poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) exhibit exceptional surface modification properties that are highly valuable for specialty coating applications. The trifluoroacetamido functional group significantly reduces surface energy, imparting superior water and oil repellency characteristics to treated surfaces [23] [24] [25]. Research demonstrates that fluorinated polymer coatings achieve water contact angles ranging from 105° to 125° and decane contact angles between 50° to 85°, with performance directly correlating to fluorine content in the polymer matrix [26]. The unique molecular architecture of poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) provides optimal fluorine distribution along the polymer backbone, maximizing surface modification efficiency while maintaining coating durability. The ultra-thin nature of fluorinated polymer conformal coatings enables effective protection with minimal thickness requirements. These coatings demonstrate very low surface energy characteristics that effectively repel hydrocarbon and silicone oils, synthetic fluids, and aqueous solutions [23]. The trifluoroacetamido functionality enhances these properties through strong carbon-fluorine bonds that provide exceptional chemical and environmental resistance. Thermal Stability and Chemical ResistanceThe thermal stability of fluorinated polymer composites containing poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) represents a significant advancement in high-performance coating applications. Fluorination significantly improves the thermal decomposition temperature of polymer systems, with studies showing increases from 355°C to 370°C upon incorporation of fluorinated acrylic monomers [9]. The synergistic effect of fluorination and polymer structure regularity contributes to exceptional long-term thermal stability in coating applications. Research has demonstrated that fluorinated polymer systems can maintain over 90% of their initial performance characteristics after annealing for 30 days at 100°C [27]. This thermal stability ranking correlates directly with the degree of fluorination and structural organization within the polymer matrix. Chemical resistance properties of these fluorinated composites stem from the inherent stability and inertness of perfluorinated segments within the polymer backbone [28]. The strong carbon-fluorine bonds provide resistance to solvents, acids, bases, and environmental degradation factors that typically compromise conventional coating systems. This chemical inertness makes these materials particularly suitable for harsh environmental applications and long-term protective coatings. Mechanical Properties and Adhesion PerformanceThe mechanical properties of fluorinated polymer composites incorporating poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) demonstrate significant enhancements over conventional coating systems. The incorporation of fluorinated acrylic monomers results in improved tensile strength, with values increasing from 1.8 megapascals in unmodified systems to 7.77 megapascals in optimized fluorinated formulations [9]. Composite diamond coatings utilizing fluoropolymer matrices achieve exceptional wear resistance, surface hardness, and low friction characteristics through the combination of diamond particulate reinforcement and fluorinated polymer binding [29]. The trifluoroacetamido functionality contributes to this performance through enhanced polymer-substrate adhesion and improved mechanical property retention under stress conditions. The adhesion performance of these fluorinated coatings demonstrates exceptional durability and self-cleaning capabilities that persist over extended service periods. Studies have shown that self-cleaning efficacy of fluorinated polymer coatings maintains effectiveness for periods exceeding six months under normal environmental conditions [26]. This durability stems from the strong interfacial bonding achieved through the acrylamide backbone combined with the surface modification effects of the trifluoroacetamido groups. Application versatility of these fluorinated polymer composites extends across multiple industries, including electronics, textiles, medical supplies, aerospace, and automotive sectors. The unique combination of chemical resistance, thermal stability, mechanical strength, and surface modification properties provides superior performance characteristics that significantly enhance product longevity and functionality [30].

XLogP3 2

Dates

Last modified: 08-19-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|